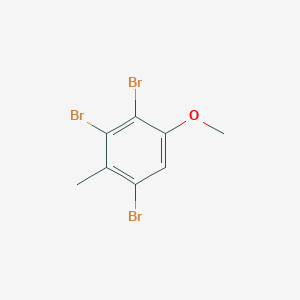

1,3,4-Tribromo-5-methoxy-2-methylbenzene

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a major class of chemicals characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org This area of research is vast, partly due to the environmental persistence and biological activity of many of these compounds. researchgate.net Research often focuses on persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which are structurally related to simpler halogenated benzenes. researchgate.net

The introduction of halogens into aromatic systems is a critical strategy in the development of agrochemicals, seeking to optimize efficacy and environmental safety. science.gov The carbon-halogen bond is strong, contributing to the stability of these molecules. researchgate.net Research in this field also explores methods for the synthesis and decomposition of halogenated aromatics. For instance, studies have shown that these compounds can be dehalogenated by solvated electrons, and methods have been developed to extract them from various mixtures using polar solvents. science.govscience.gov The presence of multiple bromine atoms in 1,3,4-Tribromo-5-methoxy-2-methylbenzene firmly places it within this significant and varied field of study.

Importance of Polybrominated Methoxy-Methylbenzenes in Chemical Science

The specific combination of bromine, a methoxy (B1213986) group, and a methyl group on a benzene ring defines the subclass of polybrominated methoxy-methylbenzenes. These compounds are often valuable as intermediates in organic synthesis. The substitution pattern on the aromatic ring dictates the molecule's reactivity and potential applications.

While data on this compound is scarce, a related isomer, 1,3,5-Tribromo-2-methoxy-4-methylbenzene, is better characterized. This compound serves as a useful reference point for understanding the potential properties and roles of its isomers. The physical and chemical properties of such molecules are of fundamental interest to chemists for predicting reaction outcomes and designing synthetic pathways.

Table 1: Properties of the Related Isomer 1,3,5-Tribromo-2-methoxy-4-methylbenzene

| Property | Value |

|---|---|

| CAS Number | 41424-36-6 |

| Molecular Formula | C₈H₇Br₃O |

| Molecular Weight | 358.85 g/mol |

| Boiling Point | 308-311 °C at 748 mmHg |

| Melting Point | 74-76 °C |

Source: Sigma-Aldrich sigmaaldrich.com

This data highlights the typical physical characteristics of a polybrominated methoxy-methylbenzene, suggesting that this compound would have similar properties, such as a high boiling point and solid form at room temperature.

Overview of Research Domains Pertaining to Highly Substituted Anisole (B1667542) Derivatives

Anisole (methoxybenzene) and its derivatives are fundamental structures in organic chemistry. The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution, a foundational concept in predicting chemical reactions. mdpi.com Highly substituted anisole derivatives, such as the tribromo-methoxy-methylbenzene , are explored in various research contexts.

One significant area is in materials science and catalysis. Studies have investigated the adsorption of substituted anisoles on metal surfaces, such as platinum, to understand how substituents affect surface interactions and catalytic processes like hydrogenation. nih.gov The electronic and steric effects of substituents influence the strength of adsorption and the reactivity of the aromatic ring. nih.gov For example, electron-donating groups can enhance adsorption, while bulky groups can hinder it. nih.gov

Furthermore, highly substituted aromatic compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govchemicalbook.com The specific arrangement of substituents allows for targeted chemical transformations, making these compounds valuable starting materials or intermediates. Research into palladium-catalyzed reactions, for instance, has enabled the synthesis of highly substituted indoles from precursors that include substituted bromobenzenes. nih.gov Anisole derivatives are also studied for their potential use as flavorings in the food industry, although highly halogenated versions are not typical for this purpose. europa.eu

Structure

3D Structure

Properties

Molecular Formula |

C8H7Br3O |

|---|---|

Molecular Weight |

358.85 g/mol |

IUPAC Name |

1,3,4-tribromo-5-methoxy-2-methylbenzene |

InChI |

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(12-2)8(11)7(4)10/h3H,1-2H3 |

InChI Key |

LGCVWBVLWFEGGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)Br)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Routes for 1,3,4 Tribromo 5 Methoxy 2 Methylbenzene

Advanced Approaches to Regioselective Bromination in Substituted Anisoles and Toluenes

The synthesis of polysubstituted aromatic compounds like 1,3,4-Tribromo-5-methoxy-2-methylbenzene hinges on the precise control of bromination reactions. The presence of both an activating methoxy (B1213986) group and a methyl group on the aromatic ring complicates the regioselectivity of electrophilic aromatic substitution.

Elucidating Electrophilic Aromatic Substitution Mechanisms in Polybromination

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, proceeding through a two-step mechanism. masterorganicchemistry.com Initially, the aromatic ring, acting as a nucleophile, attacks an electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. pressbooks.publibretexts.orgrutgers.edu This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comrutgers.edu In the second, faster step, a proton is eliminated from the carbon bearing the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.comlibretexts.org

In the context of polybromination, this fundamental mechanism repeats, with each successive bromination being influenced by the electronic effects of the substituents already present on the ring. The stability of the arenium ion intermediate is a key factor in determining the position of substitution. pressbooks.pub For highly substituted benzenes, steric hindrance can also play a significant role in directing the incoming electrophile.

Mechanistic Role of Activating and Directing Groups (Methoxy and Methyl) on Bromination Regioselectivity

The regiochemical outcome of the bromination of a substituted benzene (B151609) is dictated by the electronic properties of the substituents. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org They achieve this by donating electron density to the ring, making it more nucleophilic. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. vaia.com It exerts a strong electron-donating resonance effect (+M) by delocalizing a lone pair of electrons from the oxygen atom into the π-system of the ring. This effect significantly increases the electron density at the ortho and para positions. vaia.comlibretexts.orgyoutube.com Although it also has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, the resonance effect is dominant. vaia.com Consequently, the methoxy group is a powerful ortho, para-director. libretexts.orgyoutube.com

Methyl Group (-CH₃): The methyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions. quora.com Its activating nature is attributed to two main factors: the electron-donating inductive effect (+I) and hyperconjugation. quora.com Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the π-system of the ring, which also increases electron density at the ortho and para positions. quora.com

When both a methoxy and a methyl group are present on the ring, their directing effects are combined. The strongly activating methoxy group generally has a more dominant directing influence than the weaker methyl group. libretexts.org For a starting material like 2-methylanisole (B146520) (2-methoxytoluene), the positions most activated towards electrophilic attack would be ortho and para to the methoxy group.

Design and Optimization of Catalytic Systems for Controlled Bromination

Achieving a specific polybrominated substitution pattern requires careful control over the reaction conditions and the choice of brominating agent and catalyst.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. fluorochem.co.uk In the context of aromatic bromination, PTC can enhance reaction rates and selectivity. fluorochem.co.uknih.gov Typically, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is used as the catalyst. nih.govacs.org This catalyst can transport an anionic species, like the bromide ion, from the aqueous phase into the organic phase where the aromatic substrate is dissolved, facilitating the reaction. fluorochem.co.uk This method can be particularly useful for improving the efficiency of bromination reactions under milder conditions. fluorochem.co.ukacs.org

The choice of brominating agent is critical for controlling the extent and regioselectivity of bromination.

N-Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for various bromination reactions, including electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org It is often used for the regioselective bromination of activated aromatic compounds. organic-chemistry.org The reactivity of NBS can be modulated by the choice of solvent and the presence of catalysts. manac-inc.co.jp For instance, in polar solvents, NBS can act as a source of electrophilic bromine. manac-inc.co.jp The use of NBS is considered a greener alternative to molecular bromine due to its solid nature and safer handling. digitellinc.com

Elemental Bromine (Br₂): While effective, elemental bromine is a hazardous and corrosive liquid. acs.org Its reaction with aromatic compounds often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and increase its electrophilicity. pressbooks.pubrutgers.edu The combination of Br₂ and a catalyst can lead to extensive bromination, which may be desirable for synthesizing polybrominated compounds.

Hydrogen Peroxide (H₂O₂) with Bromide Salts: A greener approach to bromination involves the in-situ generation of the brominating agent. rsc.org For example, the oxidation of bromide salts (like NaBr or KBr) with hydrogen peroxide in an acidic medium can produce electrophilic bromine species. nih.gov This method avoids the direct handling of liquid bromine and often utilizes more environmentally benign reagents. digitellinc.com

The following table summarizes some common brominating agents and their applications:

| Reagent/System | Application | Key Features |

| N-Bromosuccinimide (NBS) | Regioselective bromination of activated rings | Solid reagent, safer handling, reactivity tunable with solvent organic-chemistry.orgwikipedia.orgmanac-inc.co.jp |

| Bromine (Br₂) / FeBr₃ | General aromatic bromination | Powerful brominating system, can lead to polybromination pressbooks.pubrutgers.edu |

| H₂O₂ / Bromide Salt | Green bromination | In-situ generation of bromine, environmentally friendlier rsc.orgnih.govdigitellinc.com |

| Tetrabutylammonium tribromide | Selective bromination of phenols | Highly para-selective nih.gov |

Implementation of Modern and Green Chemistry Principles in Bromination Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. acsgcipr.org In the context of aromatic bromination, this translates to several key strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. In-situ generation of brominating agents can improve atom economy. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water or acetonitrile (B52724). digitellinc.comacs.org Similarly, replacing liquid bromine with solid, less hazardous sources like NBS is a key green strategy. digitellinc.com

Catalysis: Employing catalytic systems, including reusable catalysts like zeolites, can reduce waste and improve reaction efficiency. nih.govgoogle.com Zeolites can also enhance regioselectivity, particularly favoring para-substitution. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org

Recent research has focused on developing greener bromination protocols, such as using sodium bromide and sodium perborate, or N-bromosuccinimide with a catalytic amount of mandelic acid in aqueous conditions. digitellinc.comdigitellinc.com These methods offer safer and more environmentally benign alternatives to traditional bromination techniques. digitellinc.com

Multi-Step Synthetic Strategies for Constructing Complex Brominated Aromatic Architectures

The synthesis of a polysubstituted benzene such as this compound often requires a carefully planned multi-step sequence to ensure the correct placement of each substituent. ed.govlibretexts.org

Sequential Introduction of Halogen, Methoxy, and Methyl Functionalities

The order in which substituents are introduced onto a benzene ring is critical, as existing groups direct the position of subsequent substitutions. lumenlearning.com The methyl (-CH₃) and methoxy (-OCH₃) groups are ortho-, para-directing activators, while bromine (-Br) is an ortho-, para-directing deactivator. libretexts.orglibretexts.org

A plausible synthesis of this compound would likely start with a precursor already containing some of the required functionalities, such as 3-methoxy-2-methylphenol (B1606838) or a related structure. The directing effects of the hydroxyl/methoxy and methyl groups would guide the incoming bromine atoms. For example, starting with 2-methylanisole (2-methoxy-1-methylbenzene), the methyl and methoxy groups would direct bromination to the ortho and para positions. A controlled, multi-step bromination would be necessary to achieve the specific 1,3,4-tribromo pattern. The sequence of reactions must be strategically designed to leverage these directing effects to build the desired substitution pattern. libretexts.orglumenlearning.com

Formation of Intermediates for Subsequent Transformations (e.g., Boronate Salts)

The strategic functionalization of this compound is pivotal for its application in more complex molecular architectures. A key transformation in this regard is the formation of boronate esters (or boronic acids), which are versatile intermediates for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of three bromine atoms at distinct positions on the benzene ring, influenced by the electronic and steric effects of the methoxy and methyl substituents, allows for regioselective borylation through several established synthetic methodologies.

The primary strategies for introducing a boronate group onto the aromatic core of this compound involve palladium-catalyzed borylation reactions and lithium-halogen exchange followed by quenching with a boron electrophile. The choice of method can influence which bromine atom is replaced, thus providing a route to different isomerically pure intermediates.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a powerful method for the synthesis of arylboronates from aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. wikipedia.org The general applicability of Miyaura borylation extends to a wide range of aryl halides, including bromides. organic-chemistry.org

For this compound, the regioselectivity of the Miyaura borylation is dictated by the relative reactivity of the three C-Br bonds. The reactivity in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The bromine at C4, situated between the methoxy and another bromine, is the most sterically hindered. The bromine at C1 is ortho to the methyl group, while the bromine at C3 is flanked by two bromine atoms. The electron-donating methoxy group can influence the electron density at the different carbon atoms.

Generally, in polyhalogenated aromatic compounds, the less sterically hindered C-X bond is more likely to undergo oxidative addition to the palladium catalyst. Furthermore, electronic effects can play a role, but steric hindrance is often a dominant factor in determining the site of reaction. Therefore, the bromine at C4 is expected to be the least reactive, while the bromine at C1 might be more reactive than the one at C3 due to the influence of the adjacent activating groups.

Table 1: Predicted Reactivity of Bromine Atoms in Miyaura Borylation

| Position of Bromine | Adjacent Substituents | Predicted Relative Reactivity | Resulting Boronate Intermediate |

| C1 | -CH₃, -Br | High | (3,4-Dibromo-5-methoxy-2-methylphenyl)boronic acid pinacol (B44631) ester |

| C3 | -Br, -Br | Moderate | (2,5-Dibromo-3-methoxy-6-methylphenyl)boronic acid pinacol ester |

| C4 | -OCH₃, -Br | Low | (2,5-Dibromo-4-methoxy-3-methylphenyl)boronic acid pinacol ester |

By carefully controlling reaction conditions such as the palladium catalyst, ligand, base, and temperature, it may be possible to achieve selective monoborylation at the most reactive position.

Lithium-Halogen Exchange Followed by Borylation

An alternative and often complementary strategy for the formation of arylboronates is the use of lithium-halogen exchange. wikipedia.org This reaction involves treating the aryl halide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. researchgate.net The resulting aryllithium species is then quenched with an appropriate boron electrophile, such as trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup to yield the boronic acid, or with a pinacolborane derivative to form the boronate ester directly. orgsyn.org

The regioselectivity of the lithium-halogen exchange is governed by the kinetic acidity of the protons and the stability of the resulting carbanion, which is influenced by the electronic nature of the substituents. The rates of lithium-halogen exchange generally follow the trend I > Br > Cl. wikipedia.orgprinceton.edu In polybrominated compounds, the exchange often occurs at the most acidic position or at a position that is activated by an adjacent directing group.

The methoxy group is a well-known directing metalation group (DMG) that can direct lithiation to the ortho position. chemeurope.comwikipedia.org In the case of this compound, the positions ortho to the methoxy group are substituted with a bromine atom (C4) and a methyl group (C2). While direct C-H metalation is blocked, the methoxy group can influence the rate of Br-Li exchange at the adjacent C4 position. However, the steric hindrance at this position is significant. The bromine at C1 is ortho to a methyl group and para to the methoxy group, making it another potential site for exchange. The relative rates of exchange at the different positions would determine the major product.

Table 2: Potential Aryllithium Intermediates via Lithium-Halogen Exchange

| Site of Exchange | Reagent | Intermediate | Subsequent Reaction with B(OR)₃ | Resulting Boronic Acid |

| C1 | n-BuLi | 3,4-Dibromo-5-methoxy-2-methylphenyllithium | Quench with B(OiPr)₃, then H₃O⁺ | 3,4-Dibromo-5-methoxy-2-methylphenylboronic acid |

| C4 | n-BuLi | 1,3-Dibromo-5-methoxy-2-methyl-4-lithiated benzene | Quench with B(OiPr)₃, then H₃O⁺ | 2,5-Dibromo-4-methoxy-3-methylphenylboronic acid |

The choice of organolithium reagent and reaction conditions can be tuned to favor one intermediate over another, thus providing a handle for regioselective synthesis of different boronate isomers. These boronate intermediates are stable compounds that can be purified and used in subsequent synthetic steps, offering a gateway to a wide array of substituted benzene derivatives. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1,3,4 Tribromo 5 Methoxy 2 Methylbenzene

Fundamental Reaction Pathways and Transformations

The strategic placement of functional groups on the benzene (B151609) ring of 1,3,4-Tribromo-5-methoxy-2-methylbenzene allows for a range of chemical modifications.

Nucleophilic Substitution Reactions Involving Aryl Bromide Moieties

Aryl halides, such as this compound, are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. However, under forcing conditions or with the presence of activating groups, substitution can occur. The presence of multiple bromo groups, which are electron-withdrawing, can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to these groups, by stabilizing the intermediate negative charge. libretexts.org The electron-donating methoxy (B1213986) and methyl groups, however, can counteract this effect to some extent.

Reactions with strong nucleophiles under high temperatures, such as the Dow process for phenol (B47542) synthesis from chlorobenzene, exemplify the conditions often required for such transformations. libretexts.org While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution on polyhalogenated and substituted benzenes would apply.

Reactivity at the Methoxy Group and its Transformations

The methoxy group (-OCH₃) on the aromatic ring is generally stable. However, it can undergo cleavage under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield the corresponding phenol. This reaction proceeds via an SN2 mechanism where a protonated ether is attacked by a halide ion.

Alternatively, the methoxy group can be a target for oxidative cleavage, although this is less common for simple aryl methyl ethers compared to other functional groups on the ring.

Chemical Modifications at the Methyl Group (e.g., Oxidation, Reduction)

The methyl group attached to the benzene ring is susceptible to oxidation to various states, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the final product. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid. Milder oxidants would be required to stop the oxidation at the aldehyde or alcohol stage.

Conversely, while the methyl group is already in a reduced state, reactions involving this position are more likely to be substitutions (e.g., free radical halogenation) rather than reductions.

Advanced Cross-Coupling and Functionalization Reactions

The bromo substituents on this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. libretexts.orgyoutube.com For this compound, the bromo groups can be selectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The reactivity of the different bromo-substituents can be influenced by their electronic and steric environment, potentially allowing for site-selective couplings. nih.gov For instance, studies on similar polybrominated pyridines have shown that the substitution order can be controlled. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Biphenyl derivative | High |

| Aryl Bromide | Vinylboronic acid | PdCl₂(dppf) | KOAc | DMSO | Styrene derivative | 60-98 organic-chemistry.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Mono- and di-substituted pyridines | Variable nih.gov |

This table represents typical conditions and outcomes for Suzuki-Miyaura reactions and is not specific to this compound due to a lack of specific experimental data in the search results. The data for the pyridine (B92270) derivative illustrates the potential for selective coupling in polybrominated systems.

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-catalyzed methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). rsc.orgnih.gov These reactions, often referred to as Ullmann-type couplings, can be used to couple aryl halides with amines, alcohols, and thiols.

The general mechanism for copper-catalyzed cross-coupling often involves a Cu(I) active species. The reaction is believed to proceed through an oxidative addition, followed by reaction with the heteroatom nucleophile and subsequent reductive elimination. Recent advancements have also focused on copper-catalyzed oxidative carbon-heteroatom bond formation. rsc.orgresearchgate.net

While specific examples for this compound are not detailed, its bromo-substituents are suitable for such transformations.

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Aryl Halide | Nucleophile | Catalyst System | Reaction Type | Product |

| Aryl Iodide/Bromide | Amine | CuI / Ligand | C-N Coupling | Aryl Amine |

| Aryl Iodide/Bromide | Alcohol | CuI / Ligand | C-O Coupling | Aryl Ether |

| Aryl Iodide/Bromide | Thiol | CuI / Ligand | C-S Coupling | Aryl Sulfide |

This table provides a general overview of copper-catalyzed cross-coupling reactions. Specific conditions can vary greatly depending on the substrates and desired product.

Utility in Grignard Reagent Synthesis and Reactions

The formation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the carbon-bromine bonds. leah4sci.com The presence of multiple bromine atoms offers the potential for selective Grignard formation, which would be influenced by both steric and electronic factors. The bromine atom at the 4-position is flanked by a bromine and a methoxy group, while the bromine at the 3-position is situated between a bromine and the methyl-substituted carbon. The bromine at the 1-position is neighbored by the methyl-substituted carbon and a methoxy group.

The steric hindrance around each bromine atom, as well as the electronic influence of the adjacent methoxy (electron-donating) and bromo (electron-withdrawing) groups, would play a crucial role in determining which C-Br bond is most reactive towards magnesium insertion. dntb.gov.ua Generally, less sterically hindered positions are favored for Grignard reagent formation. researchgate.net

Once formed, the resulting Grignard reagent, a substituted arylmagnesium bromide, would be a potent nucleophile and a strong base. masterorganicchemistry.com It could participate in a wide range of reactions, including:

Reactions with Carbonyl Compounds: Addition to aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively. leah4sci.com

Reaction with Carbon Dioxide: Carboxylation to yield a substituted benzoic acid. masterorganicchemistry.com

Reactions with Epoxides: Ring-opening of epoxides to generate functionalized alcohols. researchgate.net

Coupling Reactions: In the presence of appropriate catalysts, it could undergo cross-coupling reactions with organic halides. unp.edu.ar

The reactivity of the Grignard reagent would also be influenced by the Schlenk equilibrium, where two molecules of the organomagnesium halide can disproportionate into a diorganomagnesium compound and a magnesium dihalide. wikipedia.org The position of this equilibrium is sensitive to the solvent, temperature, and the nature of the substituents on the aryl ring. wikipedia.orgacs.org

Detailed Mechanistic Studies of Aromatic Transformations

Investigation of Reaction Intermediates and Transition States

The formation of a Grignard reagent from an aryl halide is believed to proceed through a radical mechanism initiated by a single electron transfer (SET) from the magnesium surface to the aryl halide. researchgate.net For this compound, this would involve the formation of a radical anion intermediate.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states and intermediates in Grignard reagent formation for various aryl halides. nih.gov These studies can provide insights into the activation barriers for the cleavage of each C-Br bond, helping to predict the regioselectivity of the reaction. For instance, calculations could model the transition state for the electron transfer and subsequent bond cleavage for each of the three bromine atoms in this compound.

The stability of the resulting aryl radical intermediate would also be a key factor. The substituents on the benzene ring would influence the stability of this radical through resonance and inductive effects. The subsequent reaction of the aryl radical at the magnesium surface would lead to the formation of the arylmagnesium bromide.

The table below presents hypothetical activation free energies (ΔG‡) for the formation of a Grignard reagent from a polysubstituted bromobenzene, illustrating how computational chemistry can be used to predict reactivity. These values are illustrative and not specific to this compound.

| Position of Bromine | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Relative Reactivity |

|---|---|---|

| Ortho to Methyl | 25.8 | Moderate |

| Ortho to Methoxy | 24.2 | High |

| Meta to both | 26.5 | Low |

Kinetics and Thermodynamics of Reactivity in Solution-Phase Reactions

The kinetics of Grignard reagent formation can be complex and are often characterized by an induction period, after which the reaction proceeds exothermically. hzdr.de The rate of the reaction is influenced by factors such as the solvent, temperature, the surface area and activation of the magnesium, and the structure of the aryl halide. hzdr.demnstate.edu

For this compound, the presence of multiple substituents would affect the reaction kinetics. The electron-donating methoxy and methyl groups would increase electron density on the aromatic ring, potentially influencing the rate of electron transfer from the magnesium. Conversely, the steric bulk of the substituents could hinder the approach of the aryl halide to the magnesium surface, thereby slowing the reaction.

The following table provides representative thermodynamic data for the formation of different aryl Grignard reagents, highlighting the influence of substituents on the enthalpy of reaction. This data is for analogous compounds and not for this compound itself.

| Aryl Bromide | Solvent | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|

| Bromobenzene | Diethyl ether | -276 |

| 4-Bromotoluene | Diethyl ether | -280 |

| 4-Bromoanisole | Diethyl ether | -272 |

| 2,4,6-Trimethylbromobenzene | Tetrahydrofuran | -265 |

In solution, the reactivity of the formed Grignard reagent is also governed by the thermodynamics of its reactions with various electrophiles. For example, the addition to a carbonyl group is typically a highly exothermic and thermodynamically favorable process. mnstate.edu

Spectroscopic and Advanced Analytical Characterization of 1,3,4 Tribromo 5 Methoxy 2 Methylbenzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 1,3,4-Tribromo-5-methoxy-2-methylbenzene, two distinct signals are predicted in the ¹H NMR spectrum, corresponding to the aromatic proton and the protons of the methyl and methoxy (B1213986) groups.

The single aromatic proton (H-6) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the surrounding bromine and methoxy substituents. The methyl (-CH₃) and methoxy (-OCH₃) groups will also each produce a singlet, as their protons are equivalent and not coupled to other protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methoxy group on the benzene (B151609) ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H-6 | 7.5 - 8.0 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

Note: Predicted data is based on established chemical shift increments and computational models. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Due to the substitution pattern, all eight carbon atoms in the molecule are chemically non-equivalent and are expected to produce eight distinct signals.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to the electronegative bromine atoms will be shifted to a different extent compared to those bonded to the methoxy and methyl groups. The carbon of the methyl group will appear in the aliphatic region, while the methoxy carbon will be in the characteristic range for ether carbons.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 115 - 125 |

| C2 (C-CH₃) | 130 - 140 |

| C3 (C-Br) | 110 - 120 |

| C4 (C-Br) | 118 - 128 |

| C5 (C-OCH₃) | 155 - 165 |

| C6 (C-H) | 135 - 145 |

| Methyl (-CH₃) | 20 - 25 |

| Methoxy (-OCH₃) | 55 - 65 |

Note: Predicted data is based on established chemical shift increments and computational models. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu In the case of this compound, a COSY spectrum would be relatively simple, as there are no proton-proton couplings between the isolated aromatic proton and the methyl/methoxy protons. Therefore, no cross-peaks would be expected, confirming the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic proton to the ¹³C signal of the carbon it is attached to (C-6). Similarly, it would show correlations between the methyl protons and the methyl carbon, and the methoxy protons and the methoxy carbon. This allows for the direct assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly powerful for identifying the connectivity of quaternary carbons (carbons with no attached protons). For instance, the aromatic proton (H-6) would show correlations to the adjacent carbons C-1 and C-5, and potentially to C-2 and C-4. The methyl protons would show correlations to C-1, C-2, and C-3, while the methoxy protons would show a correlation to C-5. These long-range correlations are instrumental in piecing together the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would first be used to separate the compound from any impurities, thus providing an assessment of its purity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature of compounds containing bromine is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. researchgate.net Therefore, a compound with three bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion (and its fragments) with M⁺, M⁺+2, M⁺+4, and M⁺+6 peaks in a predictable intensity ratio, confirming the presence of three bromine atoms. GC-MS is a valuable tool for the analysis of polybrominated compounds in various matrices. nih.govnih.govwaters.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇Br₃O), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This is a critical step in the unambiguous identification of the compound. The high mass accuracy of HRMS is particularly beneficial in the reliable identification of brominated compounds. acs.org

Untargeted Screening and Identification of Organobromine Compounds using Ultra-High Resolution Mass Spectrometry (UHRMS)

Untargeted screening methodologies using Ultra-High Resolution Mass Spectrometry (UHRMS) represent a powerful tool for identifying a broad spectrum of unknown and emerging organobromine compounds in complex environmental matrices without the need for reference standards. nih.govacs.org This approach is particularly valuable for novel compounds like this compound, which may not be included in standard target analyte lists.

The core of the UHRMS technique lies in its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions for detected ions. For organobromine compounds, the distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a key filter for identifying brominated species within complex datasets. acs.org A novel method, known as the data-independent precursor isolation and characteristic fragment (DIPIC-Frag) procedure, has been developed to enhance the identification of natural and synthetic organobromine compounds (NSOBCs). nih.govacs.org This method uses successive wide-m/z windows to isolate precursor ions, ensuring sufficient dynamic range and specificity to identify bromine fragment ions. nih.gov

In a typical workflow, an environmental extract is analyzed by a system like a Q Exactive instrument, which combines high-resolution mass analysis with fragmentation capabilities (MS/MS). nih.govresearchgate.net A chemometric strategy is then employed, integrating chromatographic profiles, precise mass-to-charge (m/z) values, and characteristic isotopic patterns to propose chemical formulas. nih.gov For this compound (C8H7Br3O), UHRMS would detect a unique isotopic pattern corresponding to the presence of three bromine atoms. High-resolution MS² spectra would further help in structural elucidation by identifying characteristic fragment ions. This untargeted approach has successfully identified thousands of NSOBCs in environmental samples like lake sediments, demonstrating its sensitivity and broad applicability. nih.govcurtin.edu.au

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, making the FTIR spectrum a molecular "fingerprint." For this compound, the spectrum would be characterized by several key absorption bands corresponding to its aromatic and substituent groups.

The presence of the benzene ring is confirmed by C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region and in-ring C-C stretching vibrations between 1600-1400 cm⁻¹. libretexts.orglibretexts.org The substitution pattern on the aromatic ring influences the C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region, which can provide clues about the arrangement of substituents. libretexts.org The methoxy group (-OCH₃) would exhibit characteristic C-O-C asymmetric stretching vibrations, generally observed between 1261 and 1068 cm⁻¹. researchgate.net The C-Br stretching vibrations for bromoaromatic compounds are typically observed in the lower frequency "fingerprint region," from 690 to 515 cm⁻¹. libretexts.orglibretexts.org

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Methyl Group | C-H Stretch | 3000-2850 |

| Aromatic Ring | C=C In-Ring Stretch | 1600-1400 |

| Methoxy Group | C-O-C Asymmetric Stretch | 1320-1210 |

| Methyl Group | C-H Bend | 1470-1350 |

| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 |

| Bromo Substituent | C-Br Stretch | 690-515 |

Data compiled from general spectroscopic principles and data for similar compounds. libretexts.orglibretexts.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the aromatic backbone and the carbon-bromine bonds.

Strong Raman signals are expected for the aromatic ring's skeletal vibrations. The symmetric "ring breathing" vibration, a characteristic feature for substituted benzenes, would produce a sharp and intense peak. While C-Br bonds show absorption in FTIR, they are also Raman active and would appear in the low-frequency region of the spectrum. Studies on other polybrominated aromatic compounds, such as polybrominated diphenyl ethers, have utilized Raman spectroscopy for their detection. nih.gov Furthermore, low-frequency Raman spectroscopy has been used to study the structure of aromatic polymers like poly(ether ether ketone), indicating its utility for analyzing the skeletal modes of complex aromatic structures. mdpi.com The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If single crystals of this compound could be grown, this technique would provide unequivocal proof of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. For instance, it would confirm the C-Br, C-O, C-C, and C-H bond lengths and the geometry of the benzene ring, which may show slight distortions due to the bulky bromine and methoxy substituents. The crystal structure of a related compound, 2-bromo-4,6-dinitroaniline, reveals how substituents can influence molecular geometry and how molecules pack together in the solid state through intermolecular interactions. researchgate.net Similarly, for this compound, X-ray crystallography would reveal the conformation of the methoxy group relative to the plane of the aromatic ring and detail the intermolecular forces (e.g., van der Waals forces, halogen bonding) that stabilize the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Development of Specialized Analytical Methodologies for Organobromine Compounds

The accurate quantification and identification of specific organobromine compounds like this compound in various media require specialized analytical methods that combine efficient sample preparation with sensitive detection. nih.gov Given the complexity of matrices such as sediment, water, and biological tissues, developing robust methodologies is a significant challenge in analytical chemistry. chromatographyonline.com

Sample Preparation and Clean-up Procedures for Complex Matrices

Sample preparation is often the most critical and labor-intensive step in the analysis of trace organic contaminants from complex matrices. chromatographyonline.commdpi.com Its primary goals are to isolate the analyte(s) of interest from interfering matrix components and to concentrate them to levels amenable to instrumental detection. chromatographyonline.com

For a semi-volatile, nonpolar compound like this compound, a common approach for solid samples (e.g., sediment, polymer waste) is Soxhlet extraction or pressurized liquid extraction (PLE) using organic solvents like toluene (B28343) or hexane (B92381)/acetone mixtures. mdpi.comresearchgate.net For liquid samples (e.g., water), liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) can be employed. mdpi.comchromatographyonline.com SPE is often preferred as it uses less solvent and can be tailored for higher selectivity. mdpi.com Sorbents like Oasis HLB are commonly used for extracting a wide range of pharmaceuticals and other contaminants from water. mdpi.com

Following initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix interferences (e.g., lipids, humic substances) that can interfere with chromatographic analysis. chromatographyonline.com Common clean-up techniques include:

Adsorption Chromatography: Using columns packed with silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity.

Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences like lipids and polymers.

Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS-type methods, where a sorbent is added directly to the extract to remove specific interferences. chromatographyonline.com

For example, a study on extracting brominated flame retardants from waste plastics found that Soxhlet extraction with solvents like isopropanol (B130326) or butanol could effectively remove the target compounds. mdpi.com Another study used a combination of solvents and supercritical fluid extraction (sc-CO₂) to isolate various brominated compounds from polymers. researchgate.netnih.gov The choice of the specific sample preparation and clean-up procedure depends heavily on the matrix and the analytical objectives. mdpi.com

Trace Analysis Techniques for Environmental and Synthetic Samples

The detection and quantification of trace levels of this compound in complex matrices, such as environmental and synthetic samples, necessitate the use of highly sensitive and selective analytical techniques. While specific documented methods for this particular compound are not extensively available in peer-reviewed literature, established analytical protocols for structurally related brominated aromatic compounds and substituted phenols can be adapted for its determination. The methodologies described herein are based on well-established principles of analytical chemistry for similar analytes and represent a scientifically grounded approach to its trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of semi-volatile organic compounds like this compound. Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for identifying and quantifying the analyte in complex mixtures.

Sample Preparation:

The preparation of samples is a critical step to isolate the target analyte from the matrix and pre-concentrate it to detectable levels.

Environmental Samples (Water, Soil, and Sediment): For water samples, solid-phase extraction (SPE) using cartridges packed with a C18 or polymeric sorbent is a common approach. The analyte, adsorbed onto the sorbent, is then eluted with a small volume of an organic solvent like ethyl acetate (B1210297) or a mixture of hexane and acetone. For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent system (e.g., hexane/acetone or toluene) is employed to extract the analyte from the solid matrix. The resulting extract is then concentrated and subjected to a clean-up step, often using silica gel or Florisil column chromatography, to remove interfering co-extractives.

Synthetic Samples (Reaction Mixtures): For samples originating from synthetic reaction mixtures, a simple liquid-liquid extraction (LLE) is typically sufficient. The reaction mixture is diluted with water and extracted with an immiscible organic solvent such as dichloromethane or diethyl ether. The organic phase, containing the product, is then dried, filtered, and diluted to an appropriate concentration for GC-MS analysis.

Instrumentation and Hypothetical Operating Conditions:

The following table outlines plausible GC-MS operating conditions for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, then to 300 °C at 20 °C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Hypothetical ions: [M]+, [M-Br]+, [M-CH3]+ |

Hypothetical Performance Data:

The performance of the method would be validated through the determination of several key parameters.

| Parameter | Hypothetical Value |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L (water); 0.1 - 1 µg/kg (soil) |

| Limit of Quant. (LOQ) | 0.03 - 0.3 µg/L (water); 0.3 - 3 µg/kg (soil) |

| Linearity (R²) | > 0.995 over a concentration range of 0.1 - 100 µg/L |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS, particularly for compounds that may be thermally labile or not sufficiently volatile. For a compound like this compound, a reversed-phase HPLC method would be most appropriate.

Sample Preparation:

Sample preparation protocols for HPLC are similar to those for GC-MS, with the final extract being dissolved in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol.

Instrumentation and Hypothetical Operating Conditions:

The table below details a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Setting |

| HPLC System | |

| Column | C18, 150 mm x 4.6 mm ID, 3.5 µm particle size |

| Mobile Phase | Isocratic or Gradient Elution |

| A: Water with 0.1% formic acid | |

| B: Acetonitrile with 0.1% formic acid | |

| Example Gradient: 70% B to 95% B over 15 minutes | |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| DAD Wavelength | 210 nm and 280 nm |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode |

Hypothetical Performance Data:

The validation of the HPLC method would involve assessing the following performance characteristics.

| Parameter | Hypothetical Value |

| Limit of Detection (LOD) | 0.1 - 1 µg/L (water); 1 - 10 µg/kg (soil) |

| Limit of Quant. (LOQ) | 0.3 - 3 µg/L (water); 3 - 30 µg/kg (soil) |

| Linearity (R²) | > 0.998 over a concentration range of 1 - 200 µg/L |

| Recovery | 90 - 115% |

| Precision (RSD) | < 10% |

The successful trace analysis of this compound in diverse and complex sample matrices hinges on the development and validation of robust analytical methods. While specific literature on this compound is limited, the application of established techniques such as GC-MS and HPLC, with appropriate optimization of sample preparation and instrumental parameters, provides a strong foundation for its accurate and reliable quantification. The hypothetical data presented here serves as a guideline for the expected performance of such methods.

Computational Chemistry and Theoretical Reactivity Studies of 1,3,4 Tribromo 5 Methoxy 2 Methylbenzene

Application of Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic environment of a molecule can be examined in detail. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. It is particularly well-suited for studying the ground state properties of medium to large-sized molecules like 1,3,4-Tribromo-5-methoxy-2-methylbenzene. By approximating the electron density, DFT methods can predict a range of important chemical properties.

For this compound, DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-311G(d,p), would be used to optimize the molecular geometry and calculate key electronic parameters. These parameters are crucial for understanding the molecule's stability and reactivity. While specific experimental data for this compound is scarce, illustrative values based on similar substituted benzenes can be hypothesized.

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | Highly Negative Value (e.g., in Hartrees) | Indicates the overall stability of the molecule. |

| HOMO Energy | Negative Value (e.g., in eV) | Relates to the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | Near-Zero or Slightly Positive Value (e.g., in eV) | Relates to the electron-accepting ability; lower values suggest greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Positive Value (e.g., in eV) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | Non-zero Value (e.g., in Debye) | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

The methoxy (B1213986) and methyl groups are electron-donating, which would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the three bromine atoms are electron-withdrawing through induction but can donate electron density via resonance, leading to a complex electronic landscape. DFT calculations are instrumental in quantifying these competing effects.

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide very accurate energetic predictions. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are considered the gold standard for accuracy.

For a molecule like this compound, high-level ab initio calculations would be computationally very demanding due to the number of electrons and the presence of heavy bromine atoms, which necessitate the use of larger basis sets. nih.govaps.org However, they would be invaluable for benchmarking the results from more computationally efficient DFT methods and for obtaining highly reliable reaction and activation energies for processes such as electrophilic substitution. Studies on simpler systems like benzene-water complexes have demonstrated the power of these methods in accurately describing intermolecular interactions. nih.gov

Theoretical Analysis of Reaction Mechanisms and Pathways

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates and product distributions.

Elucidation of Transition States and Activation Barriers in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. mdpi.com For this compound, the single unsubstituted carbon atom is the primary site for such reactions. Computational studies can model the attack of an electrophile (e.g., NO₂⁺ in nitration or Br⁺ in bromination) on this position.

The mechanism of EAS generally proceeds through a two-step process involving the formation of a positively charged intermediate known as a Wheland intermediate or arenium ion. mdpi.com DFT calculations can be employed to locate the transition state leading to this intermediate and the transition state for the subsequent deprotonation to restore aromaticity. The calculated activation barriers for these steps provide a quantitative measure of the reaction rate. For instance, DFT studies on the bromination of anisole (B1667542) have shown that the reaction can proceed through an addition-elimination mechanism, and the directing effects of substituents can be rationalized by analyzing the stability of the reaction intermediates. rsc.org

Computational Prediction of Regioselectivity and Stereoselectivity

Regioselectivity in EAS is governed by the electronic influence of the substituents on the aromatic ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.orglibretexts.org In this compound, the benzene (B151609) ring is heavily substituted, leaving only one available position for substitution.

However, computational methods can still provide insight into the reactivity of this position. The combined electronic effects of the substituents determine the electron density at the reactive site, influencing its nucleophilicity. The methoxy group is a strong activating group, donating electron density through resonance. The methyl group is a weaker activating group. The bromine atoms are deactivating through their inductive effect but are ortho, para-directing due to resonance.

| Substituent | Position | Electronic Effect | Influence on EAS Reactivity |

|---|---|---|---|

| -OCH₃ | C5 | Strongly Activating (Resonance) | Increases electron density on the ring. |

| -CH₃ | C2 | Weakly Activating (Hyperconjugation) | Increases electron density on the ring. |

| -Br | C1, C3, C4 | Deactivating (Induction), Ortho/Para-Directing (Resonance) | Withdraws electron density through the sigma framework. |

Computational models can quantify these effects by calculating properties like electrostatic potential maps and frontier molecular orbital densities, which can predict the most likely site of electrophilic attack. mdpi.com

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, the primary conformational flexibility would arise from the rotation of the methoxy group. While the bulky bromine atoms and the adjacent methyl group may sterically hinder this rotation, MD simulations could reveal the preferred orientations and the energy barriers between different conformations. Such studies on other substituted ethers have demonstrated the utility of MD in understanding conformational preferences. nih.govresearchgate.net This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Electronic Descriptors and Reactivity Indices (e.g., Global Electron Density Theory)

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of This compound . Despite the existence of general computational methodologies for halogenated aromatic compounds, specific research detailing the electronic descriptors and reactivity indices for this particular isomer is not presently available.

Theoretical frameworks such as Global Electron Density Theory (GEDT) are powerful tools for understanding chemical reactivity. dntb.gov.ua GEDT analyzes the flow of electron density between molecules at the transition state to predict the feasibility and outcome of chemical reactions. dntb.gov.ua Key electronic descriptors derived from computational calculations, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical potential, hardness, and electrophilicity index, are fundamental to these analyses.

However, dedicated studies to calculate these parameters for This compound have not been published. Consequently, there are no available data tables or detailed research findings to report on its specific electronic structure or theoretical reactivity based on established computational models. The scientific community has yet to apply methods like Density Functional Theory (DFT) to this compound to elucidate its reactivity profile.

While research exists on the computational analysis of other polysubstituted benzenes and halogenated aromatic compounds, the strict focus on This compound as per the user's request precludes the inclusion of data from its isomers or other related molecules. The absence of such specific data highlights a potential area for future research in the field of computational chemistry.

Environmental Distribution and Mechanistic Fate of Brominated Methoxy Methylbenzenes

Environmental Transport and Partitioning Mechanisms in Various Media

The movement and final distribution of 1,3,4-Tribromo-5-methoxy-2-methylbenzene in the environment are governed by its inherent physical and chemical properties. These properties dictate how the compound partitions between different environmental compartments, including the air, water, soil, and sediment.

Atmospheric Deposition and Long-Range Transport

Due to its likely semi-volatile nature, a characteristic of many halogenated organic compounds, this compound could be susceptible to long-range atmospheric transport. This process involves the compound volatilizing into the atmosphere from its source, traveling with air currents, and subsequently being deposited in regions far from its origin through wet (rain and snow) and dry (particle settling) deposition. The extent of this transport is influenced by factors such as its vapor pressure and atmospheric persistence. Persistent organic pollutants with similar characteristics have been observed to undergo such long-range transport, leading to their presence in remote environments like the Arctic nih.govresearchgate.net.

Equilibrium Partitioning Between Air, Water, Soil, and Sediment Compartments

The distribution of this compound in the environment is largely determined by how it partitions between different environmental media. This partitioning behavior is governed by key physical-chemical properties:

Henry's Law Constant (H): This value indicates the tendency of the compound to partition between air and water. A higher H value suggests a greater propensity to volatilize from water into the air.

Octanol-Water Partition Coefficient (Kow): This coefficient reflects the compound's lipophilicity or "fat-loving" nature. A high Kow value suggests a tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water.

Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): This parameter specifically describes the chemical's tendency to bind to organic carbon in soil and sediment.

The following table illustrates hypothetical partitioning coefficients for a compound with characteristics similar to this compound, demonstrating how these values influence its environmental distribution.

| Property | Hypothetical Value | Implication for Environmental Partitioning |

| Henry's Law Constant (H) (Pa·m³/mol) | 10 | Moderate tendency to volatilize from water to air. |

| Log Kow | 5.5 | High tendency to adsorb to organic matter in soil and sediment. |

| Log Koc | 5.2 | Strong binding to soil and sediment organic carbon. |

Note: This table is for illustrative purposes only, as experimental data for this compound is not available.

Dynamic Modeling of Environmental Concentrations (e.g., Fugacity Models)

Fugacity models are valuable tools for predicting the environmental fate and distribution of chemicals when experimental data is scarce trentu.ca. These models use a chemical's physical-chemical properties to estimate its concentration in different environmental compartments over time. A Level III fugacity model, for instance, can provide a dynamic picture of a chemical's movement and accumulation in a defined environment, considering processes like advection (movement with a medium), degradation, and intermedia transport. For a compound like this compound, a fugacity model could predict its likely accumulation in sediment and soil due to its expected high hydrophobicity.

Transformation and Degradation Pathways in Environmental Systems

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence.

Photochemical Degradation Processes in Aqueous and Atmospheric Phases

In the atmosphere, organic compounds can be degraded by reacting with photochemically generated hydroxyl (•OH) radicals. The rate of this degradation is a key factor in determining the atmospheric lifetime and long-range transport potential of a chemical. Similarly, in aqueous environments, direct photolysis (degradation by sunlight) and reaction with other reactive species can occur, although the presence of three bromine atoms on the benzene (B151609) ring may increase its resistance to degradation.

Biotransformation Mechanisms by Microorganisms

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment medcraveonline.comnih.gov. The process of biotransformation can alter the structure of a chemical, potentially leading to its detoxification and mineralization. For a compound like this compound, microbial enzymes could potentially catalyze reactions such as:

Dehalogenation: The removal of bromine atoms, which is often a critical first step in the degradation of halogenated compounds.

Demethylation: The removal of the methyl group from the methoxy (B1213986) functional group.

Hydroxylation: The addition of hydroxyl groups to the aromatic ring, increasing its water solubility and susceptibility to further degradation.

The efficiency of these biotransformation processes depends on various environmental factors, including the presence of suitable microbial populations, temperature, pH, and nutrient availability. The following table provides a hypothetical overview of potential microbial transformation pathways.

| Transformation Pathway | Description | Potential Impact on the Compound |

| Reductive Dehalogenation | Removal of a bromine atom and replacement with a hydrogen atom. | Decreases the halogen content, potentially reducing toxicity. |

| O-Demethylation | Removal of the methyl group from the methoxy group to form a phenol (B47542). | Increases polarity and water solubility. |

| Ring Hydroxylation | Addition of a hydroxyl group to the benzene ring. | Increases polarity and facilitates further degradation. |

Note: This table presents potential biotransformation pathways and is not based on experimental evidence for this compound.

Thermal Degradation Characteristics and Emission Profiles

Specific experimental data on the thermal degradation of this compound is not extensively available in current scientific literature. However, its degradation pathways and emission products can be inferred from the known thermal behavior of its structural components: brominated aromatic compounds and anisole (B1667542) (methoxybenzene).

The thermal decomposition of this compound is expected to proceed through several key reaction pathways. Initial degradation is likely initiated by the cleavage of the weakest bonds in the molecule. The C–Br bonds and the O–CH₃ (ether) bond are susceptible to thermal cleavage. Studies on the pyrolysis of anisole confirm that a primary decomposition step involves the loss of the methyl group to form a phenoxy radical, which is followed by the ejection of carbon monoxide (CO) to yield a cyclopentadienyl radical nih.gov. For a substituted compound like this compound, similar cleavage of the methoxy group is a probable initiating step.

Simultaneously, the carbon-bromine bonds will break, releasing bromine radicals into the system. Research on the thermal decomposition of various brominated flame retardants (BFRs) shows that this process leads to the formation of hydrogen bromide (HBr) and various brominated hydrocarbons cetjournal.itcetjournal.it. The pyrolysis of BFRs like tetrabromobisphenol A (TBBPA) also results in the formation of bromophenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol cetjournal.itresearchgate.net.

Therefore, during thermal events such as waste incineration, the emission profile of this compound is anticipated to be a complex mixture. Key expected emission products include hydrogen bromide, carbon monoxide, carbon dioxide, and a range of volatile and semi-volatile organic compounds. researchgate.net These organic products would likely consist of partially debrominated methoxy-methylbenzenes, bromophenols, and polycyclic aromatic hydrocarbons (PAHs), the formation of which is common during the high-temperature decomposition of aromatic compounds researchgate.netnih.gov.

Table 1: Potential Emission Products from the Thermal Degradation of this compound

| Class | Specific Compounds/Products | Probable Formation Pathway |

| Inorganic Gases | Hydrogen Bromide (HBr), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Bromine (Br₂) | C-Br bond cleavage and reaction with H-donors; Incomplete and complete oxidation of the organic structure. |

| Volatile Organic Compounds (VOCs) | Methane, Ethylene, Benzene | Fragmentation of the methyl and benzene ring structures. |

| Brominated Aromatic Intermediates | Bromophenols (e.g., dibromophenol), other brominated methoxy-methylbenzenes | Cleavage of the methoxy group and subsequent reactions; Incomplete debromination. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene and other PAHs | Radical-induced recombination of aromatic fragments at high temperatures. |

Analytical Strategies for Environmental Monitoring of Organobromine Compounds

The detection and identification of organobromine compounds in the environment present a significant analytical challenge due to the vast number of potential structures and their often low concentrations in complex matrices.

Untargeted Identification of Unknown Organobromine Compounds in Environmental Samples

A major challenge in environmental analysis is that a significant portion of the total organic bromine found in samples comes from unknown or "untargeted" natural and synthetic organobromine compounds (NSOBCs). researchgate.netnih.gov Studies have indicated that these NSOBCs can contribute more than 99% of the total organic bromine in environmental matrices, dwarfing the contribution from legacy pollutants like polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov

To address this, a novel untargeted analytical method has been developed utilizing ultra-high resolution mass spectrometry (UHRMS), specifically with a Q Exactive instrument. researchgate.netnih.gov This technique, known as the data-independent precursor isolation and characteristic fragment (DIPIC-Frag) method, allows for the systematic screening of environmental samples for previously unidentified NSOBCs. researchgate.netnih.govusask.ca The DIPIC-Frag procedure involves isolating precursor ions in successive 5-m/z-wide windows, which provides sufficient dynamic range and specificity to identify the characteristic isotopic pattern of bromine fragment ions. researchgate.netnih.gov

In a study of sediments from Lake Michigan, this method successfully identified thousands of distinct NSOBC peaks. researchgate.net A sophisticated chemometric strategy, combining chromatographic profiles, isotopic patterns, and precursor isolation window information, was used to determine the chemical formulas for a majority of these compounds. researchgate.net The findings revealed a vast diversity of previously uncharacterized brominated compounds with a wide range of molecular weights, polarities, and bromine atom counts. researchgate.net

Table 2: Characteristics of Unknown Organobromine Compounds (NSOBCs) Identified in Lake Michigan Sediments using the DIPIC-Frag Method

| Parameter | Observed Range / Finding | Significance |

| Total Peaks Observed | 2,520 | Demonstrates the complexity of organobromine contamination. |

| Unique Compounds Identified | 1,593 | Highlights the large number of previously unknown NSOBCs. |

| Mass-to-Charge Ratio (m/z) | 170.9438 – 997.5217 | Indicates a wide variety of molecular weights. |

| Retention Time (C18 column) | 1.1 – 29.52 min | Shows a broad range of polarities among the compounds. |

| Number of Bromine Atoms | 1 – 8 | Suggests diverse sources and formation pathways. |

| Relative Intensity | <10³ – ~10⁸ | Many compounds were 100- to 1000-fold more abundant than legacy PBDEs. |

Data sourced from Peng et al., 2015. researchgate.net

Spectromicroscopic Techniques for In Situ Characterization in Complex Matrices (e.g., Soil)

Determining the distribution and binding mechanisms of organobromine compounds within complex environmental matrices like soil requires advanced, non-destructive analytical techniques. Spectromicroscopy, particularly using synchrotron radiation, offers powerful tools for in situ characterization at the micro-scale.